molecular formula C19H14F2N4 B12901142 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-84-8

3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12901142
CAS No.: 787591-84-8
M. Wt: 336.3 g/mol
InChI Key: ZVMLPZLSYLWGDQ-UHFFFAOYSA-N
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Description

3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines This compound is characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to the imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of 4-fluoroaniline with a suitable aldehyde, followed by cyclization with a pyrazine derivative under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: N-oxides of the imidazo[1,2-a]pyrazine core.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.

    Substitution: Amino or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazolo ring fused to a pyrimidine ring and exhibit similar biological activities.

Uniqueness

3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of two 4-fluorophenyl groups, which enhance its biological activity and photophysical properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

787591-84-8

Molecular Formula

C19H14F2N4

Molecular Weight

336.3 g/mol

IUPAC Name

3,5-bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C19H14F2N4/c1-22-18-19-24-11-17(13-4-8-15(21)9-5-13)25(19)16(10-23-18)12-2-6-14(20)7-3-12/h2-11H,1H3,(H,22,23)

InChI Key

ZVMLPZLSYLWGDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=C(N2C1=NC=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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